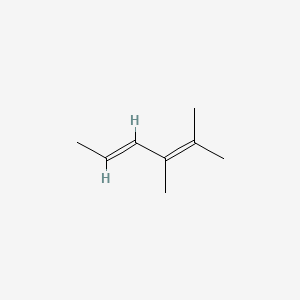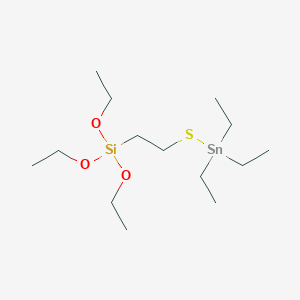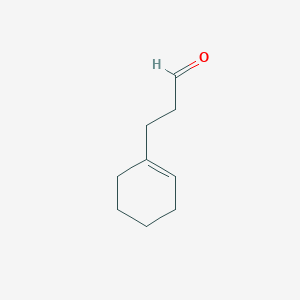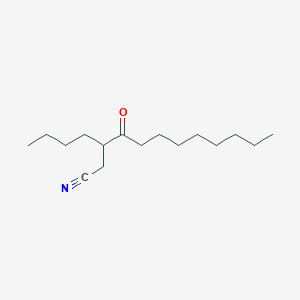
(E)-2,4-Hexadiene, 2,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,4-Hexadiene, 2,3-dimethyl- is an organic compound with the molecular formula C8H14 It is a type of diene, which means it contains two double bonds The “E” designation indicates that the two highest priority substituents on each carbon of the double bond are on opposite sides, giving it a trans configuration
準備方法
Synthetic Routes and Reaction Conditions
(E)-2,4-Hexadiene, 2,3-dimethyl- can be synthesized through several methods. One common approach involves the dehydrohalogenation of appropriate precursors. For instance, starting with 2,3-dimethyl-2,4-dibromohexane, a strong base such as potassium tert-butoxide can be used to eliminate hydrogen bromide, forming the desired diene.
Industrial Production Methods
In an industrial setting, the production of (E)-2,4-Hexadiene, 2,3-dimethyl- might involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the dehydrohalogenation or other relevant reactions under controlled conditions.
化学反応の分析
Types of Reactions
(E)-2,4-Hexadiene, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of (E)-2,4-Hexadiene, 2,3-dimethyl- can yield the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid in a nonaqueous solvent like chloroform or acetone.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Halogens such as bromine or chlorine in the presence of a suitable solvent.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alkanes: Formed through hydrogenation.
Halogenated Compounds: Formed through substitution reactions.
科学的研究の応用
(E)-2,4-Hexadiene, 2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which (E)-2,4-Hexadiene, 2,3-dimethyl- exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the electrophilic oxygen atom of the oxidizing agent reacts with the nucleophilic carbon-carbon double bond, forming an epoxide ring . This involves a concerted reaction with a four-part, circular transition state.
類似化合物との比較
Similar Compounds
(Z)-2,4-Hexadiene, 2,3-dimethyl-: The cis isomer of the compound, with different physical and chemical properties due to the different spatial arrangement of substituents.
2,3-Dimethyl-2-butene: A similar diene with a different carbon chain length and substitution pattern.
Uniqueness
(E)-2,4-Hexadiene, 2,3-dimethyl- is unique due to its specific trans configuration, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for studying the effects of geometric isomerism on chemical behavior.
特性
CAS番号 |
59681-35-5 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC名 |
(4E)-2,3-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6H,1-4H3/b6-5+ |
InChIキー |
XPQJKTHTVOZXGD-AATRIKPKSA-N |
異性体SMILES |
C/C=C/C(=C(C)C)C |
正規SMILES |
CC=CC(=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)





![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)


![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
